molecular formula C14H16N2O3 B2611223 5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid CAS No. 2380059-40-3

5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid

Cat. No.: B2611223
CAS No.: 2380059-40-3
M. Wt: 260.293
InChI Key: UZANZQXEUCWTAN-UHFFFAOYSA-N
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Description

5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid is a heterocyclic compound with a complex structure that includes a pyridoquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid typically involves multi-step organic reactions

    Formation of Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Pyrido Ring Introduction: The quinazoline intermediate is then reacted with a suitable pyridine derivative in the presence of a base such as potassium carbonate.

    Functionalization: The final step involves the oxidation of the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.

    Reduction: Reduction of the keto group can yield alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic effects. These include anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the materials science field, this compound is explored for its potential use in the development of new materials with unique properties, such as improved thermal stability and electronic characteristics.

Mechanism of Action

The mechanism by which 5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used in cancer therapy.

    Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide, which have biological significance.

Uniqueness

What sets 5-methyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid apart is its unique combination of the pyridoquinazoline core with a carboxylic acid functional group. This structure provides a versatile platform for chemical modifications, enabling the development of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-15-11-8-9(14(18)19)5-6-10(11)13(17)16-7-3-2-4-12(15)16/h5-6,8,12H,2-4,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZANZQXEUCWTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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